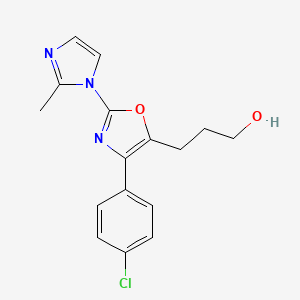







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]([N:19]3[CH:23]=[CH:22][N:21]=[C:20]3[CH3:24])[O:11][C:12]=2[CH2:13][CH2:14][C:15](OC)=[O:16])=[CH:4][CH:3]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-].[C@H](O)(C([O-])=O)[C@@H](O)C([O-])=O.[Na+].[K+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]([N:19]3[CH:23]=[CH:22][N:21]=[C:20]3[CH3:24])[O:11][C:12]=2[CH2:13][CH2:14][CH2:15][OH:16])=[CH:6][CH:7]=1 |f:1.2.3.4,5.6.7|
|


|
Name
|
methyl 4-(4-chlorophenyl)-2-(2-methylimidazol-1-yl)-5-oxazolepropionate
|
|
Quantity
|
716.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C(OC1CCC(=O)OC)N1C(=NC=C1)C
|
|
Name
|
|
|
Quantity
|
957.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
|
Name
|
|
|
Quantity
|
7166 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
7166 mL
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred at room temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
the precipitated crystals were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
The obtained crystals were washed with 10% Rochelle salt and water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was suspended in a mixture of ethyl acetate (717 mL) and isopropyl ether (2866 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The obtained crystals were collected by filtration
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C(OC1CCCO)N1C(=NC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 509 g | |
| YIELD: PERCENTYIELD | 77.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |